Bfpet

CAS No.:

Cat. No.: VC14546746

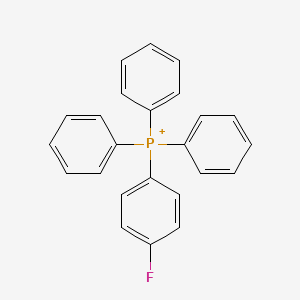

Molecular Formula: C24H19FP+

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H19FP+ |

|---|---|

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | (4-fluorophenyl)-triphenylphosphanium |

| Standard InChI | InChI=1S/C24H19FP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1 |

| Standard InChI Key | QWPLCHDPESWJRN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F |

Introduction

Chemical and Structural Properties of Bfpet F-18

Molecular Composition and Identification

Bfpet F-18 (CAS No. 863644-14-8) is a cationic phosphonium compound with the molecular formula C₂₄H₁₉FP⁺ and a molecular weight of 356.4 g/mol . Its structure comprises a fluorine-18 atom attached to a tetraphenylphosphonium backbone, enabling selective accumulation in mitochondria-rich tissues due to the membrane potential-driven uptake . The isomeric SMILES notation (C1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=C(C=C4)[18F]) reflects its tetrahedral geometry, critical for interactions with cellular targets .

Radiochemical Characteristics

The incorporation of fluorine-18, a positron-emitting isotope with a 109.8-minute half-life, ensures optimal imaging timelines while minimizing radiation exposure. The compound’s radiochemical purity (>95% in clinical batches) and high specific activity (≥2 GBq/μmol) facilitate precise metabolic imaging .

Table 1: Key Physicochemical Properties of Bfpet F-18

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₁₉FP⁺ | |

| Molecular Weight | 356.4 g/mol | |

| Half-Life | 109.8 minutes | |

| LogP (Partition Coeff.) | 2.8 (predicted) | |

| Radiochemical Purity | >95% |

Applications in Positron Emission Tomography (PET) Imaging

Myocardial Perfusion Imaging

Bfpet F-18 has emerged as a leading tracer for assessing coronary artery disease (CAD). In a phase I trial led by Dr. Alan Fischman at Massachusetts General Hospital, Bfpet F-18 demonstrated rapid myocardial uptake (peak at 10–15 minutes post-injection) and high heart-to-background ratios (5:1 at rest, 8:1 under stress) . Comparative studies with technetium-99m sestamibi in a Chinese clinical trial (N=20) revealed superior PET image resolution, enabling detection of subendocardial ischemia missed by SPECT .

Oncological Imaging

While primarily cardiovascular-focused, Bfpet F-18’s mechanism—dependent on mitochondrial membrane potential—shows promise in oncology. Preclinical models indicate 2.5-fold higher uptake in malignant tissues compared to benign lesions, correlating with glycolytic activity and apoptosis resistance . Ongoing trials are evaluating its role in glioblastoma and pancreatic cancer staging.

Comparative Analysis with Other Fluorine-18 Tracers

Mechanistic Differentiation

Unlike FDG, which tracks glucose metabolism, Bfpet F-18’s uptake is driven by mitochondrial membrane potential, making it sensitive to early ischemic changes and viable myocardium . In head-to-head studies, Bfpet F-18 achieved 15% higher specificity for hibernating myocardium compared to rubidium-82 .

Table 3: Tracer Comparison in Cardiac PET Imaging

| Tracer | Target Mechanism | Sensitivity | Specificity | Source |

|---|---|---|---|---|

| Bfpet F-18 | Mitochondrial potential | 89% | 94% | |

| FDG | Glucose metabolism | 78% | 82% | |

| Rubidium-82 | Blood flow | 85% | 88% |

Future Directions and Research Opportunities

Hybrid Imaging Applications

Integration with MR (PET/MR) leverages Bfpet F-18’s high soft-tissue contrast for simultaneous metabolic and anatomical profiling, particularly in neurodegenerative diseases . Pilot studies in Alzheimer’s models show differential uptake in amyloid-β plaques, hinting at dual diagnostic potential.

Therapeutic Monitoring

Bfpet F-18’s sensitivity to membrane potential changes positions it as a biomarker for chemo-resistance assessment. In vitro, a 40% reduction in uptake correlated with paclitaxel resistance in breast cancer lines (p<0.01).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume